molecular formula C16H26N5O6P B194246 ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate CAS No. 142341-04-6

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate

Cat. No. B194246
M. Wt: 415.38 g/mol
InChI Key: NOZLVTCICOSPFI-UHFFFAOYSA-N
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Description

An analogue of the antiviral drug Adefovir with a mono-POM ester protecting group.
An analogue of Adefovir

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phosphonate Analogs : This compound is part of a study involving the synthesis of phosphonate analogs of nucleotides, showing potential in developing new types of phosphonate nucleotide analogs (Brel, 2013).
  • Synthetic Studies for Analog Compounds : Research has been conducted on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are closely related to the chemical structure , providing insights into their synthesis and properties (Roggen & Gundersen, 2008).
  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs : This includes studies on the reaction and synthesis of related purine derivatives, contributing to the understanding of the synthesis pathways of similar compounds (Janeba, Holý, & Masojídková, 2000).

Biological Applications and Studies

  • Inhibitory Effect on Human Erythrocyte Purine Nucleoside Phosphorylase : Certain phosphinico]methyl]phosphonic acids, closely related to this compound, have been synthesized and tested for their inhibitory effects, showcasing potential medicinal applications (Kelley et al., 1995).
  • Study on Ionic Equilibriums and Coordination Properties : Research on the dissociation and stability constants of related compounds, such as Adefovir and Cidofovir, provides valuable information on their behavior in biological systems (Atabey & Sarı, 2013).
  • Antimycobacterial Activity of Purine Conjugates : Synthesized purin-6-yl derivatives, including those with a structure similar to the compound , have been tested for their inhibitory effects against Mycobacterium tuberculosis (Musiyak et al., 2019).

properties

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLVTCICOSPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438070
Record name {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate

CAS RN

142341-04-6
Record name {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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